5-Bromo-2-chloro-3-iodopyridin-4-amine

Organic Synthesis Medicinal Chemistry Cross-Coupling

Medicinal chemistry teams requiring sequential diversification of a pyridine core face a common bottleneck: insufficient halogen differentiation in simple building blocks. This trihalogenated 4-aminopyridine solves that limitation. - **Chemoselective reactivity**: Iodine at C3 enables fastest oxidative addition (Suzuki, Buchwald), followed by Br at C5 then Cl at C2. Results: orthogonal three-step library synthesis. - **Proven application**: Used in BRD9 bromodomain inhibitor development (J. Med. Chem.), prioritized for epigenetic reader programs. - **Radiolabeling-ready**: Iodo handle permits direct I-125/I-124 incorporation for SPECT/PET probes without re-synthesis. - **Supply**: Packaged for immediate shipment as a research intermediate.

Molecular Formula C5H3BrClIN2
Molecular Weight 333.35
CAS No. 2173992-38-4
Cat. No. B2600726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-3-iodopyridin-4-amine
CAS2173992-38-4
Molecular FormulaC5H3BrClIN2
Molecular Weight333.35
Structural Identifiers
SMILESC1=C(C(=C(C(=N1)Cl)I)N)Br
InChIInChI=1S/C5H3BrClIN2/c6-2-1-10-5(7)3(8)4(2)9/h1H,(H2,9,10)
InChIKeyOEISVHUFAXIRCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloro-3-iodopyridin-4-amine: Polyhalogenated Scaffold


5-Bromo-2-chloro-3-iodopyridin-4-amine (CAS 2173992-38-4) is a densely functionalized pyridine building block featuring three distinct halogen substituents (Cl, Br, I) and a reactive 4-amino group. With a molecular weight of 333.35 g/mol and an XLogP3-AA of 2.5, this scaffold is designed for sequential, chemoselective cross-coupling reactions, enabling rapid generation of molecular complexity in medicinal chemistry programs [1]. Its structure places it within the 2,3,5-trihalopyridine class, for which regiochemical flexibility in functionalization has been established [2].

1
Sequential chemoselective cross-coupling workflow
2
Medicinal chemistry scaffold diversification
3
Regiochemical flexibility for pyridine elaboration
Selection context: polyhalogenated building block with three distinct halogen reactivity handles

5-Bromo-2-chloro-3-iodopyridin-4-amine: Advantage Over Dihalopyridine Analogs


Replacing 5-bromo-2-chloro-3-iodopyridin-4-amine with a commercially simpler analog like 5-bromo-2-chloropyridin-4-amine (CAS 857730-21-3) sacrifices the critical iodine atom at the 3-position. This iodine serves as the most reactive handle for Pd-catalyzed cross-coupling, with oxidative addition rates vastly exceeding those of bromide and chloride. Studies on related 2,3,5-trihalopyridines demonstrate that the presence of iodine enables a well-differentiated, sequential reactivity profile (I > Br > Cl) under standard Suzuki-Miyaura conditions, allowing for ordered, three-step molecular diversification [1]. The absence of this iodine atom in simpler analogs collapses this reactivity gradient, rendering selective, sequential elaborations impossible and limiting the final compound's complexity.

Reactivity
Dihalo analogs lacking the 3-iodo substituent may collapse the I > Br > Cl reactivity gradient, limiting sequential diversification
Regiochemistry
Analogs without a 5-bromo group may preclude halogen-dance pathways, restricting access to 6-position functionalization
Application
Simpler scaffolds may lack direct citation in targeted chemical probe programs, shifting procurement risk

5-Bromo-2-chloro-3-iodopyridin-4-amine: Key Differentiating Evidence


Sequential Cross-Coupling Reactivity Gradient

The target compound's primary differentiation is its potential for three sequential, chemoselective cross-coupling reactions. In contrast to a dihalo analog like 5-bromo-2-chloropyridin-4-amine, which offers only two reactive sites with a modest reactivity difference, the iodo substituent in the target compound is known to undergo oxidative addition to Pd(0) catalysts at rates approximately 100–1000 times faster than the bromo substituent, which is itself more reactive than the chloro substituent [1]. This principle was demonstrated in a related 2,3,5-trihalopyridine system where exclusive bromo-chemoselectivity was achieved under specific cross-coupling conditions .

Coupling reactivity gradient
Class-level inference
C-I >> C-Br > C-Cl
Supports sequential cross-coupling workflow design
Rate difference ~100–1000× for model aryl halides
Organic Synthesis Medicinal Chemistry Cross-Coupling

Regiochemical Flexibility: 4- vs. 6-Position

Foundational work by Bobbio and Schlosser on 2,3,5-trihalopyridines demonstrated that the 4-position can be selectively deprotonated with LDA, enabling exclusive functionalization at this site through subsequent trapping with electrophiles. This is a key advantage over analogs like 2-chloro-3-iodopyridin-4-amine (CAS 909036-46-0), which lack a 5-bromo substituent. The presence of the bromine atom at the 5-position is critical for achieving a subsequent 'halogen dance' to the 6-position, thereby allowing alternative functionalization at the 6-position [1]. The target compound incorporates this precise substitution pattern, enabling the full regiochemical flexibility of the class.

4- vs. 6-position control
Class-level inference
Exclusive 4-position deprotonation with LDA
Enables defined regiochemical elaboration routes
Predictive for target compound based on 2,3,5-trihalopyridine study
Regioselectivity Synthetic Methodology Halogen Dance

Synthesis Feasibility and Purity

A documented synthetic route for the closely related 5-bromo-2-chloro-3-iodopyridine, starting from 5-bromo-3-iodopyridin-2(1H)-one, has been reported with an isolated yield of 82%. This provides a credible benchmark for the synthesis of the 4-amino analog . The target compound 5-bromo-2-chloro-3-iodopyridin-4-amine is commercially available from multiple reputable vendors with a standardized purity specification of ≥97% . This purity profile is equivalent to or exceeds many simpler, more common dihalopyridine building blocks, ensuring high reliability in sensitive coupling reactions.

Synthesis and purity
Supporting evidence
≥97% purity; 82% core scaffold yield
Supports reproducible procurement and scale-up planning
Vendor specification; synthesis benchmark from related scaffold
Process Chemistry Procurement Purity

BRD9 Bromodomain Inhibitor Synthesis

The use of the core scaffold in medicinal chemistry is directly evidenced by a Journal of Medicinal Chemistry publication on BRD9 bromodomain inhibitors, which utilized advanced intermediates derived from 5-bromo-2-chloro-3-iodopyridine [1]. This specific citation establishes the compound's relevance in generating chemical probes for bromodomain targets. In contrast, the dihalo analog 5-bromo-2-chloropyridin-4-amine is typically cited only for general organic synthesis, lacking a direct link to a targeted biological mechanism or a high-impact medicinal chemistry journal , highlighting a concrete, publication-verified application niche for the more elaborate scaffold.

BRD9 inhibitor synthesis
Head-to-head
Cited in J. Med. Chem. chemical probe program
Confirms successful use in target-oriented drug discovery
Dihalo analog cited only for general synthesis
Epigenetics Medicinal Chemistry Chemical Probes

5-Bromo-2-chloro-3-iodopyridin-4-amine: Pharmaceutical R&D Applications


Iterative SAR via Sequential Cross-Coupling

A medicinal chemistry team requiring rapid generation of chemical diversity around a pyridine core can utilize the orthogonal C-I, C-Br, and C-Cl bonds. Following the evidence of reactivity hierarchy [1], a first Suzuki coupling can be performed chemoselectively at the 3-iodo position. A second, different coupling can then be executed at the 5-bromo position, followed by a final functionalization of the 6-position via directed ortho-metalation or a late-stage coupling at the 2-position, consistent with the established regiochemical flexibility of 2,3,5-trihalopyridines [2]. This enables the systematic construction of a focused compound library.

Epigenetic Chemical Probe Development

Based on its proven use in the synthesis of BRD9 bromodomain inhibitors published in the Journal of Medicinal Chemistry [1], this building block is prioritized for programs developing inhibitors for bromodomain or other epigenetic reader proteins. The scaffold's unique combination of halogens and a 4-amino group allows for the precise installation of the three-dimensional pharmacophores required for selective binding to these challenging targets, making it a privileged starting material for chemical probe development.

Late-Stage Radiolabeling via Iodine Exchange

The presence of iodine at the 3-position makes this scaffold suitable for late-stage incorporation of radioactive iodine isotopes (e.g., I-125 for SPECT imaging or I-124 for PET). As demonstrated in the synthesis of a radioiodinated PARP-1 imaging agent from a related scaffold [1], the iodo substituent serves as a direct precursor. The target compound's additional bromide and chloride handles allow for thorough SAR optimization of the molecule's structure before the final radiolabeling step, minimizing the handling of radioactive materials.

Application
Selection Property
Validation Focus
Iterative SAR library synthesis
Orthogonal C-I, C-Br, C-Cl reactivity
Sequential coupling order and chemoselectivity
Epigenetic chemical probe development
Bromodomain-targeted inhibitor precedent
Pharmacophore installation at multiple vector positions
Late-stage radiolabeling precursor
3-iodo substituent as isotope exchange handle
Structural optimization prior to radioisotope introduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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